1-iodo-3-phenylbicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-phenylbicyclo[1.1.1]pentane is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure, which is a highly strained and rigid framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-phenylbicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the reaction of 1,3-diiodobicyclo[1.1.1]pentane with phenylmagnesium bromide under controlled conditions . Another method includes the radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. The use of carbene insertion into the central bond of bicyclo[1.1.0]butanes is another practical and scalable method .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-phenylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Scientific Research Applications
1-Iodo-3-phenylbicyclo[1.1.1]pentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-iodo-3-phenylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its rigid and strained bicyclo[1.1.1]pentane core. This core structure allows for unique interactions with biological molecules, enhancing the compound’s efficacy in various applications . The specific molecular targets and pathways involved depend on the functional groups attached to the bicyclo[1.1.1]pentane core .
Comparison with Similar Compounds
- 1,3-Diiodobicyclo[1.1.1]pentane
- 1-Azido-3-iodobicyclo[1.1.1]pentane
- 1-Phenylbicyclo[1.1.1]pentane
Uniqueness: 1-Iodo-3-phenylbicyclo[1.1.1]pentane is unique due to the presence of both an iodine atom and a phenyl group attached to the bicyclo[1.1.1]pentane core. This combination imparts distinct chemical properties, making it a versatile compound for various applications .
Properties
CAS No. |
127321-10-2 |
---|---|
Molecular Formula |
C11H11I |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
1-iodo-3-phenylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C11H11I/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
RAWXHWQESFAKNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
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